molecular formula C18H22Cl2N4O2S B2928409 N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1329923-96-7

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2928409
CAS No.: 1329923-96-7
M. Wt: 429.36
InChI Key: IDWCQZLPPCPLOE-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S.ClH/c1-11-6-7-13(19)16-15(11)20-18(26-16)23(9-5-8-22(3)4)17(24)14-10-12(2)25-21-14;/h6-7,10H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWCQZLPPCPLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN(C)C)C(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound can be described by the following chemical identifiers:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16ClN3OS
  • Molecular Weight : 269.79 g/mol
  • CAS Number : 1105188-40-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is thought to inhibit specific enzymes and receptors involved in critical cellular pathways. For instance, it may affect signaling pathways associated with cancer proliferation or antimicrobial resistance.

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds exhibit notable anticancer activities. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)
  • NUGC-3 (gastric cancer)

In a study analyzing the structure–activity relationship (SAR), compounds similar to N-(7-chloro...) demonstrated IC50 values in the micromolar range against these cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's effectiveness against Gram-positive bacteria has been documented, with some derivatives showing activity in sub-micromolar concentrations. This suggests potential applications in treating infections caused by resistant bacterial strains .

Antimalarial Activity

In studies focused on malaria, benzothiazole derivatives were tested for their ability to inhibit the growth of Plasmodium falciparum. Compounds showed varying degrees of efficacy, with some demonstrating significant activity against different stages of the parasite lifecycle. This highlights the potential for developing new antimalarial drugs based on the structure of N-(7-chloro...) and its analogs .

Case Studies

StudyCompound TestedCell Line/PathogenIC50 Value (μM)Activity
Benzothiazole DerivativeMDA-MB-231 (Breast Cancer)6.46Anticancer
Benzothiazole DerivativeSK-Hep-1 (Liver Cancer)6.56Anticancer
Benzothiazole DerivativePlasmodium falciparumVariesAntimalarial
Benzothiazole DerivativeGram-positive bacteriaSub-micromolarAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzothiazole and oxazole derivatives. Below is a comparative analysis based on synthesis, spectral characterization, and substituent effects.

Key Observations:

However, benzothiazole derivatives in exhibit yields ranging from 37% (e.g., compound 4i) to 70% (compound 4g), influenced by steric hindrance from substituents like 2,6-dichlorophenyl .

Spectral Characterization: Benzothiazole derivatives (e.g., 4g, 4l) display distinct $ ^1H $-NMR aromatic proton signals (δ 7.2–8.1) and IR amide C=O stretches (~1630–1670 cm$^{-1}$) . The target compound’s dimethylaminopropyl chain would likely introduce characteristic δ 2.2–3.0 (N–CH$_3$) signals, though this requires experimental validation. Pyrazole derivatives (e.g., 3a) show MS peaks at m/z 403.1 ([M+H]$^+$), correlating with chloro and methyl substituents .

Functional Group Impact: The dimethylaminopropyl chain in the target compound may enhance solubility and bioavailability compared to non-polar analogs (e.g., 4g, 4l) . Chloro substituents (common in and compounds) are associated with improved metabolic stability and target binding in therapeutic contexts .

Analytical and Computational Tools for Structural Comparison

While the evidence lacks direct data on the target compound, advanced methodologies for comparing related structures include:

  • Molecular Networking : Clustering compounds via MS/MS fragmentation patterns (cosine scores 0–1) to identify structural analogs .
  • Crystallographic Software : SHELX programs (e.g., SHELXL for refinement) and WinGX for single-crystal analysis, critical for resolving substituent effects on molecular conformation .

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